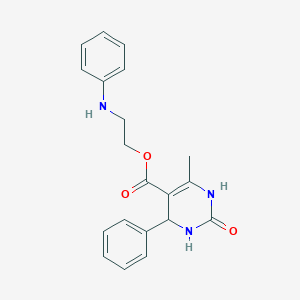
2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine, also known as TATP, is a heterocyclic compound with a pyrimidine ring structure. TATP has gained significant attention in the scientific community due to its potential applications in drug development and research.
Mechanism Of Action
The mechanism of action of 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell proliferation and apoptosis. 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter implicated in Alzheimer's disease.
Biochemical And Physiological Effects
2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the formation of beta-amyloid peptides, and inhibit the activity of acetylcholinesterase. 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine has also been shown to exhibit anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine is its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine is also relatively easy to synthesize, which makes it a useful compound for research purposes. However, one limitation of 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several potential future directions for research involving 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine. One area of interest is the development of 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine analogs with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine, which may lead to the development of novel therapeutic agents. Additionally, further studies are needed to investigate the potential toxicity of 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine and its analogs, which may have implications for their use in drug development.
Synthesis Methods
The synthesis of 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine involves the reaction of 4-phenyl-1,2,3,6-tetrahydropyrimidine-2,5-dione with beta-anilinoethyl chloroformate in the presence of a base. The resulting intermediate is then reacted with methyl isocyanate to yield 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine.
Scientific Research Applications
2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine has been extensively studied for its potential applications in drug development. It has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer. 2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine has also been investigated for its potential as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid peptides, which are implicated in the pathogenesis of the disease.
properties
CAS RN |
102207-80-7 |
|---|---|
Product Name |
2-Oxo-4-phenyl-5-(beta-anilinoethoxycarbonyl)-6-methyl-1,2,3,4-tetrahydropyrimidine |
Molecular Formula |
C20H21N3O3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-anilinoethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H21N3O3/c1-14-17(18(23-20(25)22-14)15-8-4-2-5-9-15)19(24)26-13-12-21-16-10-6-3-7-11-16/h2-11,18,21H,12-13H2,1H3,(H2,22,23,25) |
InChI Key |
GONLRMKWWVKHAN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OCCNC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)OCCNC3=CC=CC=C3 |
Other CAS RN |
102207-80-7 |
synonyms |
2-anilinoethyl 4-methyl-2-oxo-6-phenyl-3,6-dihydro-1H-pyrimidine-5-car boxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



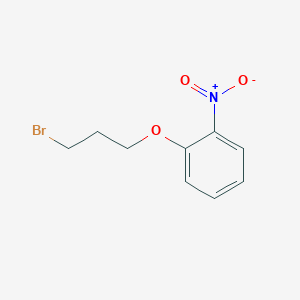

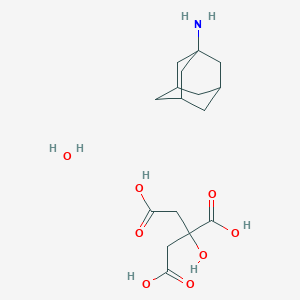
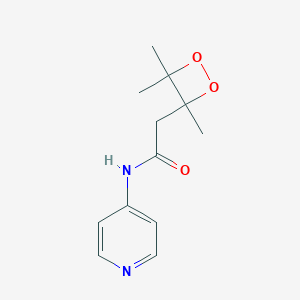

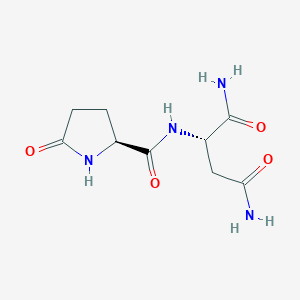

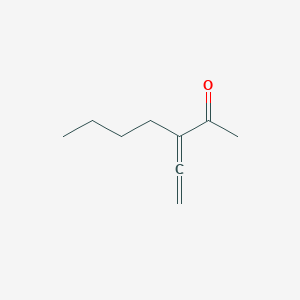
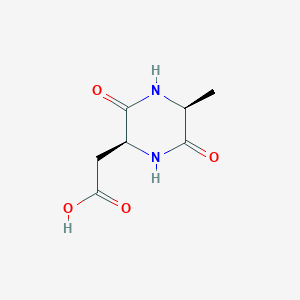

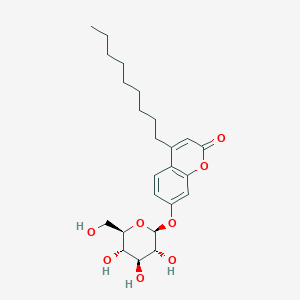
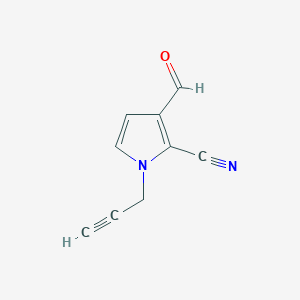
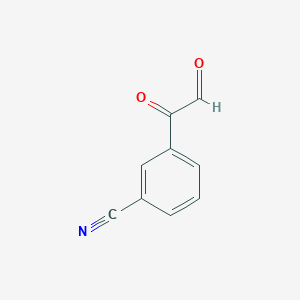
![methyl 2-[(1R,3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]propanoate](/img/structure/B11536.png)